2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one
Description
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a diaminopyrimidinone core and a 6-hydroxyhexyl substituent at the 5-position. The hydroxyhexyl chain likely enhances hydrophilicity compared to shorter or bulkier substituents, balancing solubility and membrane permeability—a critical factor in pharmaceutical or biochemical applications.
Properties
CAS No. |
647831-42-3 |
|---|---|
Molecular Formula |
C10H18N4O2 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2,4-diamino-5-(6-hydroxyhexyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H18N4O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8/h15H,1-6H2,(H5,11,12,13,14,16) |
InChI Key |
PCVDKHTWWIXXCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCC1=C(N=C(NC1=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the amino and hydroxyhexyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The amino and hydroxyhexyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group may yield hexyl ketones, while reduction of the amino groups may produce primary amines.
Scientific Research Applications
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-Diamino-5-{[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}-pyrimidin-4(1H)-one (18b)
- Structure : Features a sulfonamido-phenylazo group at the 5-position instead of hydroxyhexyl .
- Properties: Physical Data: Orange solid (m.p. 261–263°C), molecular ion peak at m/z 415 (C₁₆H₁₇N₉O₃S) . Biological Activity: Demonstrated antibacterial properties, likely due to sulfonamido groups disrupting folate synthesis in pathogens .
2,6-Diamino-5-(β-D-glucopyranosyloxy)-4(1H)-pyrimidinone (Vicine)
- Structure: Contains a β-D-glucopyranosyloxy group at the 5-position .
- Properties :
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Comparative Data Table
Key Research Findings
- Substituent Impact: Hydrophilicity: Hydroxyhexyl and glucopyranosyloxy groups enhance water solubility, but glucopyranosyl’s bulk may hinder cellular uptake compared to hydroxyhexyl . Bioactivity: Sulfonamido and azo groups (Compound 18b) confer antibacterial activity, while glycosylation (Vicine) correlates with toxicity .
Biological Activity
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of pharmacological applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by relevant data and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 224.26 g/mol
- CAS Number : 647831-41-2
- Density : Not available
- Boiling Point : Not available
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrimidine derivatives are known to exhibit a range of activities, including:
Anticancer Studies
A notable study evaluated the antiproliferative effects of several pyrimidine derivatives against different cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced their anticancer properties. For example, compounds with specific substituents demonstrated IC values in the low micromolar range against MCF-7 and A549 cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 0.09 ± 0.0085 |
| Compound 2 | A549 | 0.03 ± 0.0056 |
| Compound 3 | Colo-205 | 0.01 ± 0.074 |
This data suggests that structural modifications can lead to enhanced biological activity, indicating that this compound may also possess similar properties.
Antimicrobial Activity
In antimicrobial screenings, pyrimidine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. While specific studies on this compound are scarce, related compounds have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
- Cytotoxicity in Cancer Cells : In a comparative study involving various pyrimidine derivatives, one compound exhibited a remarkable ability to induce cytotoxicity in HepG2 cells with an IC of approximately 10 µM, suggesting that similar derivatives could be explored for therapeutic applications against liver cancer .
- Inhibition of NO Production : Another study highlighted the role of pyrimidine derivatives in inhibiting nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs). The IC for inhibition was found to be around 0.3 mM for related compounds, indicating potential use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
